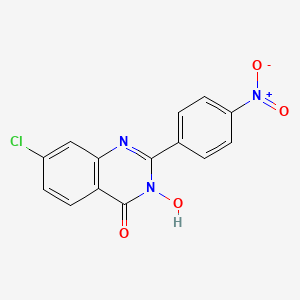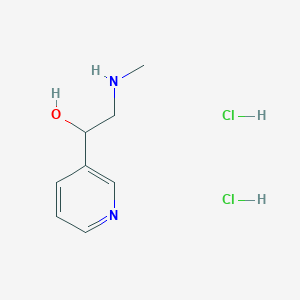
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, also known as 7-CNQ, is a synthetic quinazolinone derivative with a wide range of potential applications in the field of scientific research and development. 7-CNQ is a highly versatile compound, capable of acting as a substrate for various enzymes, a ligand for receptors, and a functional group in various chemical reactions. As a result, 7-CNQ has been studied extensively in the past few decades, and has been found to have numerous biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a versatile compound with numerous scientific research applications. It has been used as a substrate for various enzymes, such as cytochrome P450, and as a ligand for various receptors, such as the nicotinic acetylcholine receptor. 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has also been used in various chemical reactions, such as the synthesis of other quinazolinone derivatives. Furthermore, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has been used to study the pharmacological properties of various drugs, such as morphine, and to investigate the role of various enzymes and receptors in various physiological processes.
Wirkmechanismus
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone acts as a substrate for various enzymes, such as cytochrome P450, and as a ligand for various receptors, such as the nicotinic acetylcholine receptor. When 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone binds to these enzymes and receptors, it can alter their activity and thus affect various biochemical and physiological processes. For example, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can increase the activity of cytochrome P450, leading to an increased metabolism of various drugs. Similarly, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can increase the activity of the nicotinic acetylcholine receptor, leading to an increased release of acetylcholine and thus an increased activity of the nervous system.
Biochemical and Physiological Effects
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has been found to have numerous biochemical and physiological effects. It has been found to increase the activity of cytochrome P450, leading to an increased metabolism of various drugs. It has also been found to increase the activity of the nicotinic acetylcholine receptor, leading to an increased release of acetylcholine and thus an increased activity of the nervous system. Furthermore, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has been found to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of various diseases, such as diabetes and hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has numerous advantages for lab experiments. It is a highly versatile compound, capable of acting as a substrate for various enzymes, a ligand for receptors, and a functional group in various chemical reactions. Furthermore, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is relatively stable and can be easily synthesized in the lab. However, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone also has some limitations for lab experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. Furthermore, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a potent compound and can be toxic if not handled properly.
Zukünftige Richtungen
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has numerous potential future directions. It can be further studied for its pharmacological properties and its potential to be used as a drug. It can also be further studied for its potential to be used in the treatment of various diseases, such as diabetes and hypertension. Furthermore, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can be further studied for its potential to be used as a substrate for various enzymes, a ligand for receptors, and a functional group in various chemical reactions. Finally, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can be further studied for its potential to be used in the synthesis of other quinazolinone derivatives.
Synthesemethoden
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can be synthesized via a two-step process. The first step involves the formation of a quinazolinone ring by the reaction of 4-nitrophenylhydrazine with 6-chloro-3-hydroxyquinoline. The second step involves the replacement of the chlorine atom of the quinazolinone ring with the nitro group from the 4-nitrophenylhydrazine. This reaction is catalyzed by a base, such as potassium carbonate, and yields 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone as the final product.
Eigenschaften
IUPAC Name |
7-chloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O4/c15-9-3-6-11-12(7-9)16-13(17(20)14(11)19)8-1-4-10(5-2-8)18(21)22/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCMWMQKJAGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2460413.png)
![2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2460414.png)


![1-[(1S)-1-Phenylethyl]-N-[2-[2-[[1-[(1S)-1-phenylethyl]pyrrole-2-carbonyl]amino]ethyldisulfanyl]ethyl]pyrrole-2-carboxamide](/img/structure/B2460421.png)
![1-Piperazinecarboxylic acid, 4-[[[(4-bromophenyl)methyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B2460423.png)
![3-(3-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2460426.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2460428.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2460430.png)
![2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2460432.png)
![3-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2460433.png)
![N-[2,2-Dimethyl-3-(methylamino)propyl]acetamide;hydrochloride](/img/structure/B2460435.png)
![2-Chloro-1-(2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2460436.png)